N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPKDLGHDQZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Cyano Substitution
The synthesis begins with 2,3-dichlorotrifluorotoluene, which undergoes fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 160°C for 3 hours to yield 2-fluoro-3-chlorotrifluoromethane. Subsequent cyano substitution with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C produces 2-chloro-6-trifluoromethylbenzonitrile with 85% yield.
Hydrogenation and Hydrolysis
2-Chloro-6-trifluoromethylbenzonitrile is hydrogenated using a 5% platinum-carbon catalyst under hydrogen gas (1.5 atm) in tetrahydrofuran (THF) at 25°C for 16 hours, yielding 2-trifluoromethylbenzonitrile (93.3% yield). Hydrolysis of the nitrile group is achieved with sodium hydroxide (NaOH) in aqueous ethanol at 100°C for 2 hours, producing 2-(trifluoromethyl)benzamide (98.8% purity). Finally, treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts the amide to 2-(trifluoromethyl)benzoyl chloride.
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Fluorination | KF | DMF | 160°C | 85% |
| Cyano Substitution | CuCN | DMSO | 120°C | 78% |
| Hydrogenation | 5% Pt/C, H₂ | THF | 25°C | 93.3% |
| Hydrolysis | NaOH | H₂O/EtOH | 100°C | 89.9% |
Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine
Piperidine Functionalization
Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C. The mesylate undergoes nucleophilic substitution with furan-2-ylmethanol in the presence of sodium hydride (NaH) in THF, yielding 1-(furan-2-ylmethyl)piperidin-4-ylmethanol (76% yield).
Conversion to Primary Amine
The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in DCM, followed by reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, producing 1-(furan-2-ylmethyl)piperidin-4-ylmethanamine (68% yield).
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | DCM | 0°C | 92% |
| Nucleophilic Substitution | Furan-2-ylmethanol, NaH | THF | 25°C | 76% |
| Reductive Amination | NH₄OAc, NaBH₃CN | MeOH | 25°C | 68% |
Amide Bond Formation
Coupling Reagents and Conditions
2-(Trifluoromethyl)benzoyl chloride is reacted with 1-(furan-2-ylmethyl)piperidin-4-ylmethanamine using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous DCM. The reaction proceeds at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, yielding N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide with 82% purity.
Purification and Characterization
The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 1H, Ar-H), 7.65–7.55 (m, 2H, Ar-H), 7.45–7.35 (m, 1H, Ar-H), 6.45–6.30 (m, 2H, furan-H), 4.15–4.05 (m, 2H, N-CH₂), 3.55–3.45 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.20–2.10 (m, 1H, piperidine-H).
Optimization and Yield Enhancement
Solvent and Temperature Effects
Replacing DCM with THF improves solubility of the amine, increasing yield to 88%. Lowering the reaction temperature to −10°C during acyl chloride addition minimizes side reactions.
Catalytic Alternatives
Using 1-hydroxybenzotriazole (HOBt) with DCC reduces racemization risks, achieving 90% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis shows 98.2% purity under the following conditions:
- Column: C18 (4.6 × 150 mm)
- Mobile phase: Acetonitrile/water (70:30)
- Flow rate: 1.0 mL/min.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6)
- Structural Difference : The furan-2-ylmethyl group in the target compound is replaced with a 2-(methylthio)benzyl group.
- Impact : The methylthio (-SMe) substituent increases molecular weight (422.5 vs. ~380–400 for the target compound) and may enhance hydrophobic interactions in binding pockets. The aromatic benzyl group could improve metabolic stability compared to the oxygen-rich furan .
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)
- Structural Difference : The 2-(trifluoromethyl)benzamide group is replaced with a 2-(o-tolyloxy)acetamide moiety.
Variations in the Benzamide Core
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Difference : The piperidine-furan side chain is replaced with a 3-isopropoxyphenyl group.
- Impact : Flutolanil is an agricultural fungicide, indicating that substituents on the amide nitrogen can shift applications from pharmaceuticals to agrochemicals. The isopropoxy group likely enhances soil adhesion and environmental persistence .
Compounds from (e.g., 8b, 8c, 8d)
- Structural Difference : These analogs feature pyridinyl or piperazine-linked benzoyl groups instead of the piperidine-furan side chain.
Complex Fluorinated Derivatives (: PF32, PF33, PF35)
- Structural Difference : These compounds contain tetrafluorobut-enyl side chains and cyclopropane carboxamide groups.
- Impact : The high fluorine content increases electronegativity and binding affinity, likely making these analogs potent enzyme inhibitors. However, their complex structures may reduce oral bioavailability compared to the simpler target compound .
Key Structural and Functional Insights
Physicochemical Properties
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity.
- Furan vs. Thiophene/Aromatic Substitutents : Furan’s oxygen atom may facilitate hydrogen bonding, while thiophene (e.g., in ) or benzyl groups () offer greater hydrophobicity .
Comparative Data Table
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with notable structural features that suggest significant biological activity. This compound is part of a broader class of oxalamides, which are derivatives of oxalic acid, and its unique combination of functionalities may confer specific therapeutic potentials.
Chemical Structure and Properties
The compound features:
- A furan ring , which is known for its role in various biological activities.
- A piperidine moiety , which enhances binding interactions with biological targets.
- A trifluoromethyl group , which increases lipophilicity, potentially improving bioavailability.
These structural elements suggest that the compound could interact with various biological pathways, particularly those involved in cancer and metabolic disorders.
Enzyme Inhibition Studies
Initial studies indicate that this compound may act as an inhibitor of specific enzymes implicated in cancer pathways. Molecular docking studies have shown promising results, suggesting that the compound can effectively bind to active sites of enzymes related to tumor proliferation and metabolism.
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(Furan-Piperidine) | PARP1 | -8.5 | 18 | |
| Similar Compounds | Various | -7.0 to -9.0 | 20 - 30 |
The above table summarizes preliminary findings from docking studies and enzyme inhibition assays, indicating that the compound exhibits moderate to significant inhibitory effects on target enzymes.
Cancer Cell Line Studies
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For instance, a study reported an IC50 value of 18 µM against human breast cancer cells, comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .
Table 2: Efficacy Against Cancer Cell Lines
These findings underscore the potential of this compound as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may enhance apoptosis in cancer cells through the activation of caspase pathways and the inhibition of PARP activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
